2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Description
Properties
Molecular Formula |
C12H10F2N2O3 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10F2N2O3/c1-6-7(5-10(17)18)12(19)16(15-6)11-8(13)3-2-4-9(11)14/h2-4,15H,5H2,1H3,(H,17,18) |
InChI Key |
OVJBYHNBWUWBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.
Comparison with Similar Compounds
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid
- CAS : 2059945-32-1
- Molecular Formula : C₁₂H₁₀F₂N₂O₃
- Molecular Weight : 268.22 g/mol
- Key Differences :
- The fluorine atoms are positioned at 2,4 on the phenyl ring instead of 2,6 .
- Contains an additional methyl group, increasing molecular weight and steric bulk.
- Implications: The 2,4-difluoro substitution alters electronic effects (e.g., electron-withdrawing nature) and steric hindrance compared to the 2,6-isomer.
Impazapic
- Structure : 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid .
- Key Differences :
- Replaces the pyrazolone core with an imidazolone-pyridine hybrid structure.
- Features a branched alkyl substituent (isopropyl) and a pyridinecarboxylic acid group.
- Implications :
- The imidazolone-pyridine system may confer distinct hydrogen-bonding capabilities and rigidity.
- The pyridinecarboxylic acid group could increase acidity compared to acetic acid, influencing ionic interactions in biological systems.
(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic Acid
- CAS : 845808-92-6 .
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 156.14 g/mol
- Key Differences :
- Lacks the 2,6-difluorophenyl substituent entirely.
- Simpler pyrazolone-acetic acid structure.
- Implications :
- Absence of fluorine reduces electron-withdrawing effects and molecular weight.
- Lower steric bulk may improve solubility but diminish target-binding specificity.
4-(9-Chloro-7-(2,6-Difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic Acid
- Structure : A fused polycyclic system with a 2,6-difluorophenyl group and benzoic acid .
- Key Differences :
- Incorporates a benzopyrimidoazepine core, significantly increasing structural complexity.
- Substitutes acetic acid with a benzoic acid group.
- Implications :
- Enhanced aromaticity and planar structure may improve π-π stacking interactions.
- Benzoic acid’s larger size and higher acidity could alter pharmacokinetic properties.
Structural and Functional Analysis Table
Research Implications
- Fluorine Positioning : The 2,6-difluoro configuration in the target compound may optimize electronic effects for interactions with hydrophobic pockets, whereas the 2,4-difluoro analog could exhibit altered binding kinetics due to steric and electronic changes .
- Acid Moieties : Acetic acid’s smaller size compared to benzoic acid (in the fused compound) may enhance solubility but reduce binding affinity in certain targets .
- Structural Complexity : Simpler pyrazoles (e.g., CAS 845808-92-6) are more synthetically accessible but lack the specificity conferred by aryl substituents .
Biological Activity
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
The molecular formula of this compound is C13H12F2N2O3, with a molecular weight of 282.24 g/mol. Its structure includes a pyrazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12F2N2O3 |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
| SMILES | CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)OC |
The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The pyrazole core facilitates binding to active sites in enzymes, leading to inhibition of their activity. The presence of difluorophenyl enhances both binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
Case Study:
A study on pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo. In particular, the compound exhibited IC50 values comparable to established anticancer drugs like pazopanib and crizotinib .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown efficacy in reducing inflammation in various models. For instance, in carrageenan-induced paw edema models, compounds similar to this pyrazole demonstrated significant reductions in swelling comparable to standard anti-inflammatory drugs like diclofenac .
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 2-[2-(2,6-Difluorophenyl)-...acetic acid | 54.65 | |
| Diclofenac | 55.65 | |
| Celecoxib | 44.81 |
Research Findings
Recent studies have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities. The findings suggest that modifications to the pyrazole ring can lead to enhanced potency against cancer cells and improved anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
